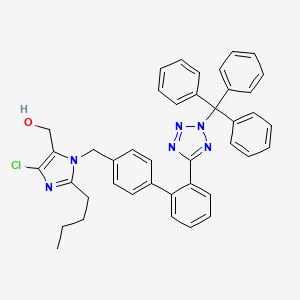

Trityllosartan

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPGGBNMTNDKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H37ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158417 | |

| Record name | Trityllosartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133909-99-6 | |

| Record name | 2-Butyl-4-chloro-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133909-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trityllosartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133909996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trityllosartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1-[2'-(2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1'-biphenyl-4-methyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITYLLOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0UJG23A3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Preclinical Pharmacokinetic Profile of Telmisartan in Animal Models

Note to the Reader: The compound "Trityllosartan" specified in the prompt does not correspond to a known pharmaceutical agent in scientific literature or regulatory databases. Based on the chemical nomenclature and the context of the query, it is presumed that the intended subject is Telmisartan , a widely studied angiotensin II receptor blocker belonging to the "sartan" class of drugs. This guide will proceed under that assumption, providing a comprehensive overview of the preclinical pharmacokinetic profile of Telmisartan.

This guide provides an in-depth analysis of the pharmacokinetic (PK) profile of Telmisartan, a potent and selective angiotensin II receptor blocker (ARB), as characterized in key preclinical animal models. The objective is to synthesize data from foundational studies to offer a cohesive narrative on the absorption, distribution, metabolism, and excretion (ADME) of Telmisartan, thereby informing its clinical development trajectory. We will delve into the causality behind experimental designs and present validated protocols for core PK assays.

Introduction: The Significance of Preclinical PK in the Development of Sartan-Class Drugs

The "sartan" class of drugs, non-peptide antagonists of the angiotensin II type 1 (AT₁) receptor, represents a cornerstone in the management of hypertension and cardiovascular disease. The therapeutic efficacy and safety of any drug candidate, including Telmisartan, are intrinsically linked to its pharmacokinetic profile—how the body acts on the drug. Preclinical PK studies in animal models are not merely a regulatory checklist; they are the first window into understanding a drug's disposition in a biological system. These studies are critical for:

-

Dose-Regimen Prediction: Establishing the relationship between dose, exposure (plasma concentration), and therapeutic response to predict effective human doses.

-

Safety Margin Assessment: Correlating exposure levels in toxicology studies with potential adverse effects.

-

Identification of Metabolic Liabilities: Characterizing metabolic pathways to identify potential drug-drug interactions and understand inter-species differences.

-

Formulation Development: Guiding the development of oral dosage forms by understanding the drug's absorption characteristics.

Telmisartan is distinguished within its class by its long half-life and high affinity for the AT₁ receptor. Understanding its ADME profile in animals is paramount to appreciating these unique clinical features.

Physicochemical Properties: The Foundation of Telmisartan's PK Profile

A molecule's journey through the body begins with its fundamental physicochemical properties. Telmisartan is a lipophilic, acidic molecule with poor aqueous solubility, particularly at acidic pH. These characteristics are the primary determinants of its absorption and distribution behavior.

| Property | Value | Implication for Pharmacokinetics |

| Molecular Formula | C₃₃H₃₀N₄O₂ | High molecular weight can influence passive diffusion. |

| pKa | 3.5 - 4.5 (Carboxylic acid) | Ionization state is pH-dependent; poorly soluble in the acidic environment of the stomach, better solubility in the intestine. |

| Log P (o/w) | ~7.7 | High lipophilicity suggests good membrane permeability but also potential for high plasma protein binding and extensive tissue distribution. |

| Aqueous Solubility | Practically insoluble at pH 3-7 | Dissolution is a rate-limiting step for oral absorption, necessitating enabling formulation strategies. |

Absorption: Overcoming the Solubility Hurdle

Despite its poor solubility, Telmisartan exhibits reasonable oral bioavailability in preclinical species, though this is highly variable.

-

Mechanisms: Absorption occurs primarily in the small intestine. Its high lipophilicity allows for transcellular passive diffusion across the intestinal epithelium.

-

Bioavailability: Oral bioavailability varies significantly across species, a common feature for drugs with dissolution-rate-limited absorption. For instance, bioavailability is approximately 33% in rats and 12% in dogs. This variability underscores the importance of conducting studies in multiple species.

-

Role of Transporters: Telmisartan is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its net absorption in the gut.

The workflow for a typical oral bioavailability study is a foundational experiment in preclinical PK.

Caption: Workflow for a Cross-Over Oral Bioavailability Study.

Distribution: High Binding and Broad Sequestration

Once absorbed, Telmisartan's high lipophilicity dictates its distribution profile.

-

Plasma Protein Binding: Telmisartan is extensively bound (>99.5%) to plasma proteins, primarily albumin. This high degree of binding means that only a very small fraction of the drug is free (unbound) to exert its pharmacological effect and be cleared. This is a critical parameter to measure, as even small changes in binding can significantly alter the free drug concentration.

-

Volume of Distribution (Vd): The Vd of Telmisartan is large, significantly exceeding total body water. In rats, the Vd is reported to be around 16 L/kg, indicating extensive distribution into tissues. This sequestration into tissues contributes to its long duration of action.

-

Preparation: Prepare semi-permeable membranes (e.g., 12-14 kDa MWCO) and dialysis cells.

-

Spiking: Spike control plasma (from the species of interest) with Telmisartan to a known concentration (e.g., 1 µM).

-

Assembly: Add the spiked plasma to one chamber of the dialysis cell and an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other chamber, separated by the membrane.

-

Equilibration: Incubate the cells in a temperature-controlled water bath (37°C) with gentle shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium. The time to reach equilibrium must be pre-determined.

-

Sampling: After incubation, take samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of Telmisartan in both samples using a validated LC-MS/MS method.

-

Calculation:

-

Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]

-

Percent bound = (1 - fu) * 100

-

Metabolism: A Simple and Direct Pathway

Unlike many other sartans, Telmisartan's metabolism is relatively simple and does not involve the cytochrome P450 (CYP) enzyme system, which is a major source of drug-drug interactions.

-

Primary Pathway: The sole metabolic pathway is direct conjugation of the parent molecule to glucuronic acid, forming the Telmisartan acylglucuronide.

-

Enzymes Involved: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A3 in humans. The specific UGT isoforms in preclinical species are also studied to assess the translatability of the metabolic profile.

-

Metabolite Activity: The acylglucuronide metabolite is pharmacologically inactive. This is a favorable characteristic, as it simplifies the PK/PD relationship.

Caption: Primary Metabolic Pathway of Telmisartan.

Excretion: The Biliary Route Dominates

Consistent with its high molecular weight and lipophilicity, Telmisartan is eliminated almost exclusively via the feces, indicating that biliary excretion is the primary route of clearance.

-

Route of Elimination: Following oral administration in rats and dogs, over 97% of the administered dose is recovered in the feces. Renal clearance is negligible, accounting for less than 1% of total clearance.

-

Mechanism: After glucuronidation in the liver, the inactive metabolite is actively transported into the bile and subsequently eliminated from the body via the gastrointestinal tract.

-

Implications: The lack of significant renal excretion means that dose adjustments are generally not necessary in patients with kidney impairment, a significant clinical advantage.

Summary of Pharmacokinetic Parameters in Animal Models

The following table summarizes key pharmacokinetic parameters of Telmisartan in commonly used preclinical species. It is crucial to recognize that direct extrapolation to humans is not possible, but these data provide a basis for allometric scaling and prediction of human PK.

| Parameter | Rat | Dog | Monkey |

| Oral Bioavailability (F%) | ~33% | ~12% | ~42-58% |

| Tₘₐₓ (h) | 1.0 - 1.5 | 1.0 - 3.0 | 1.0 - 2.0 |

| Plasma Half-Life (t₁/₂) (h) | ~20 | ~8 | ~24 |

| Volume of Distribution (Vd) (L/kg) | ~16 | ~10 | High (Not specified) |

| Clearance (CL) (L/h/kg) | ~0.8 | ~1.2 | Low (Not specified) |

| Plasma Protein Binding (%) | >99.5 | >99.5 | >99.5 |

| Primary Excretion Route | Fecal/Biliary | Fecal/Biliary | Fecal/Biliary |

Data compiled from various sources for illustrative purposes. Actual values can vary based on study design and dose.

Conclusion and Translational Insights

The preclinical pharmacokinetic profile of Telmisartan in animal models consistently demonstrates a drug with high lipophilicity, extensive tissue distribution, and a long terminal half-life. Its metabolism is simple, avoiding the CYP450 system, and its excretion is almost entirely via the biliary route. These characteristics, identified early in animal studies, have translated well to the clinical setting, explaining its long duration of action, low potential for CYP-mediated drug interactions, and suitability for patients with renal impairment. This case study of Telmisartan serves as a powerful example of how a thorough and mechanistically driven preclinical PK assessment provides the essential foundation for successful clinical development.

References

-

Title: Telmisartan: a review of its use in cardiovascular disease. Source: Drugs, 2011. URL: [Link]

-

Title: Physicochemical and pharmaceutical profiling of telmisartan from commercially available formulations. Source: Journal of Pharmaceutical and Biomedical Analysis, 2014. URL: [Link]

-

Title: Preclinical and clinical pharmacology of telmisartan, a novel angiotensin II receptor antagonist. Source: The American Journal of Cardiology, 1999. URL: [Link]

-

Title: The role of P-glycoprotein in the disposition and efficacy of telmisartan. Source: Drug Metabolism and Disposition, 2006. URL: [Link]

-

Title: Telmisartan. Source: European Medicines Agency (EMA) - Committee for Medicinal Products for Human Use (CHMP) assessment report. URL: [Link]

-

Title: Disposition of telmisartan in healthy volunteers. Source: Drug Metabolism and Disposition, 2000. URL: [Link]

Trityllosartan: The Pivotal Scaffold in Angiotensin II Receptor Antagonist Synthesis

Technical Guide & Process Chemistry Whitepaper

PART 1: EXECUTIVE TECHNICAL SUMMARY

Trityllosartan (CAS: 133909-99-6), chemically known as 2-butyl-4-chloro-1-[[2'-(2-triphenylmethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol, represents the definitive penultimate intermediate in the industrial synthesis of Losartan Potassium , the first-in-class Angiotensin II Receptor Blocker (ARB).[1]

While often categorized as a process impurity (EP Impurity H) in the final drug substance, Trityllosartan is the "molecular anchor" that enabled the scalable manufacturing of the sartan class. Its discovery was not merely a step in a sequence but a strategic solution to the chemoselectivity challenges posed by the tetrazole ring—a bioisostere crucial for AT1 receptor binding.

This guide analyzes the development of Trityllosartan, focusing on the process chemistry that utilizes the trityl group’s steric bulk to direct regioselectivity, ensuring the high-purity production of Losartan.[1]

PART 2: MOLECULAR ARCHITECTURE & THE "TRITYL ANCHOR"[1]

The structural genius of Trityllosartan lies in the Triphenylmethyl (Trityl) protecting group attached to the nitrogen of the tetrazole ring.

Structural Rationale

The tetrazole moiety in Losartan is acidic (

-

Steric Shielding: The massive trityl group blocks the tetrazole nitrogens, rendering them inert to electrophilic attack during the coupling of the biphenyl and imidazole fragments.

-

Lipophilicity: The trityl group significantly increases the lipophilicity (

) of the intermediate, allowing Trityllosartan to be easily extracted into non-polar organic solvents (e.g., toluene) and crystallized, rejecting polar impurities before the final deprotection.

Physicochemical Profile[1][2]

| Property | Specification | Significance in Process |

| Molecular Formula | High carbon count due to trityl group.[1][2] | |

| Molecular Weight | 665.23 g/mol | Significant mass loss occurs upon deprotection (Losartan MW: 422.91).[1] |

| Solubility | High in Toluene, DCM, THF | Facilitates non-aqueous workup and purification. |

| Stability | Acid-labile; Base-stable | Stable during basic alkylation; cleaved cleanly by dilute acid.[1] |

| Melting Point | >150°C (Decomposes) | High crystallinity aids in solid-state purification.[1] |

PART 3: SYNTHETIC PATHWAYS & DEVELOPMENT[1][4]

The development of Trityllosartan evolved from linear, low-yield medicinal chemistry routes to a highly convergent industrial process.[1]

The Convergent Industrial Route (Standard)

The modern synthesis relies on the coupling of two highly optimized fragments: the Trityl-Biphenyl-Tetrazole (TBT) and the Chloro-Imidazole-Aldehyde .[1]

Step 1: N-Alkylation (The Coupling) The reaction involves the nucleophilic substitution of the bromomethyl group on the biphenyl ring by the imidazole nitrogen.[1]

-

Reagents: Potassium tert-butoxide (KOtBu) or

.[1] -

Solvent: Dimethylacetamide (DMAc) or DMF.[1]

-

Mechanism:

displacement.[1] -

Critical Control: The trityl group on the tetrazole prevents N-alkylation at the tetrazole ring.[1]

Step 2: Reduction The aldehyde at the C-5 position of the imidazole is reduced to a primary alcohol.[1]

Visualization: The Convergent Synthesis Workflow

Figure 1: The convergent synthetic pathway for Trityllosartan, highlighting the coupling of imidazole and biphenyl tetrazole fragments.[1]

PART 4: THE CRITICAL DEPROTECTION PROTOCOL

The transformation of Trityllosartan to Losartan is a delicate balance. The goal is to cleave the bulky trityl group without degrading the imidazole or tetrazole rings.

Mechanism of Detritylation

The reaction proceeds via an acid-catalyzed hydrolysis (

-

Protonation: The tetrazole nitrogen is protonated.

-

Dissociation: The stable trityl cation (

) leaves, generating the free tetrazole. -

Trapping: The trityl cation reacts with water to form Triphenylmethanol (Trityl Alcohol) , which precipitates out of the aqueous/organic mixture.

Optimized Protocol (Self-Validating System)

This protocol ensures high yield (>90%) and purity.[1]

-

Dissolution: Suspend Trityllosartan (1.0 eq) in THF (5 vol).

-

Acidification: Add 12% HCl or

(2.5 eq) at 20-25°C. -

Basification: Adjust pH to 12.0 using 30% NaOH.

-

Logic: At pH 12, Losartan is in its soluble salt form (Losartanate), while Triphenylmethanol remains neutral and insoluble in water.

-

-

Filtration: Filter off the precipitated Triphenylmethanol byproduct.

-

Validation: The solid waste is verified as Triphenylmethanol (MP 162°C).

-

-

Isolation: Acidify filtrate to pH 3.8-4.0 (Isoelectric point of Losartan) to precipitate the free acid, or treat with KOH in isopropanol to crystallize Losartan Potassium.

PART 5: IMPURITY PROFILING & CONTROL (E-E-A-T)

In regulatory filings (DMF/ANDA), Trityllosartan is designated as Impurity H (EP/USP). Its presence in the final API indicates incomplete deprotection.

The "Impurity H" Danger

Because Trityllosartan is highly lipophilic, it has drastically different pharmacokinetics than Losartan. Strict limits (typically NMT 0.15%) are enforced.[1]

Control Strategy Logic

Figure 2: Critical Control Points (CCPs) for minimizing Trityllosartan carryover in the final drug substance.

Analytical Detection

-

HPLC Method: Reverse-phase C18 column.[1]

-

Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile (Gradient).[1]

-

Retention Time: Trityllosartan elutes much later than Losartan due to the hydrophobic trityl group (RRT ~ 2.5 - 3.0).[1]

References

-

Carini, D. J., et al. (1991). Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of Losartan.[8][5][7] Journal of Medicinal Chemistry.[1] Link[1]

-

Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.[8] Journal of Organic Chemistry.[1] Link[1]

-

European Pharmacopoeia (Ph.[1] Eur.) . Losartan Potassium Monograph: Impurity H (Trityllosartan).[1][2]Link[1]

-

Reddy, A. V., et al. (2014). Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry.[1][7] Link[1]

-

Griffiths, G. J., et al. (1992). Process for the preparation of Losartan.[4][8][3][5][6][7][9][10][11] US Patent 5,138,069.[1][5] Link

Sources

- 1. Trityllosartan | C41H37ClN6O | CID 10865273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Losartan potassium Imp. H (EP) - Analytica Chemie [analyticachemie.in]

- 3. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. (PDF) Preparation of losartan and losartan potassium [academia.edu]

- 6. atompharma.co.in [atompharma.co.in]

- 7. asianpubs.org [asianpubs.org]

- 8. imanagerpublications.com [imanagerpublications.com]

- 9. researchgate.net [researchgate.net]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. CN105017226A - Trityl Losartan synthesis method - Google Patents [patents.google.com]

Trityllosartan: Synthetic Precursor and Chemical Pro-Moiety of Losartan

[1]

Executive Summary & Technical Positioning

Trityllosartan (N-(triphenylmethyl)losartan) represents a critical juncture in the pharmaceutical engineering of angiotensin II receptor blockers (ARBs).[1] While clinically distinct from standard "bio-reversible" prodrugs designed for systemic circulation, Trityllosartan functions as a synthetic pro-drug and a lipophilic precursor .[1]

In the context of drug development, it serves two pivotal roles:

-

Synthetic Shielding: The bulky trityl group protects the tetrazole ring during the convergent synthesis of the biphenyl scaffold, preventing unwanted alkylation.[1]

-

Latent Active Precursor: Chemically, Trityllosartan is the direct progenitor of Losartan.[1] Upon exposure to acidic environments (e.g., gastric pH or specific manufacturing conditions), the trityl group is cleaved (detritylation) to release the pharmacologically active Losartan.[1]

This guide analyzes Trityllosartan through the lens of prodrug mechanics , detailing its physicochemical properties, the kinetics of its conversion to Losartan, and the subsequent metabolic activation of Losartan to E-3174.[1]

Chemical Structure & Physicochemical Properties[1][2]

The transition from Trityllosartan to Losartan involves a dramatic shift in polarity and solubility, driven by the removal of the hydrophobic triphenylmethyl (trityl) moiety.[1]

Table 1: Comparative Physicochemical Profile

| Feature | Trityllosartan (Precursor) | Losartan (Active/Pro-drug) | E-3174 (Active Metabolite) |

| CAS Number | 133909-99-6 | 114798-26-4 | 124750-99-8 |

| Molecular Formula | C41H37ClN6O | C22H23ClN6O | C22H21ClN6O2 |

| Molecular Weight | ~665.2 g/mol | 422.9 g/mol | 436.9 g/mol |

| Lipophilicity (LogP) | > 6.5 (Highly Lipophilic) | ~4.0 | ~1.3 (Amphiphilic) |

| Solubility | Soluble in organic solvents (DCM, Toluene); Insoluble in water.[1] | Soluble in alcohols; Slightly soluble in water (K+ salt is highly soluble).[1] | Soluble in basic aqueous media.[1] |

| Receptor Affinity (AT1) | Negligible (Steric hindrance) | Moderate (Active) | High (10-40x Losartan) |

Insight: The trityl group acts as a "lipophilic mask," rendering the molecule insoluble in aqueous physiological media.[1] For Trityllosartan to function as an in vivo prodrug, it relies on the acidity of the stomach (pH 1.5–3.[1]5) to drive hydrolysis before absorption, effectively delivering Losartan to the small intestine.[1]

Mechanism of Action & Conversion Pathway[1]

The "activation" of Trityllosartan is a two-stage process: Chemical Detritylation (yielding Losartan) followed by Enzymatic Bioactivation (yielding E-3174).[1]

Stage I: Chemical Detritylation (The Prodrug Cleavage)

The trityl group attached to the tetrazole nitrogen is acid-labile.[1] In a manufacturing setting, this is controlled using HCl or H2SO4.[1] In a hypothetical in vivo scenario, gastric acid catalyzes this reaction.[1]

-

Reaction: Hydrolysis of N-trityl bond.[1]

-

By-product: Triphenylmethanol (Trityl alcohol).[1]

-

Kinetics: Rapid first-order kinetics at pH < 2.0.[1]

Stage II: Metabolic Bioactivation (Losartan to E-3174)

Once Losartan is released and absorbed, it undergoes extensive first-pass metabolism in the liver.[1]

-

Transformation: Oxidation of the C5-hydroxymethyl group on the imidazole ring to a carboxylic acid.[1]

-

Result: Formation of E-3174 (EXP3174) , a non-competitive AT1 antagonist that is 10–40 times more potent than Losartan and responsible for the drug's sustained duration of action.[1][3]

Visualization: The Activation Cascade

Caption: Activation pathway from Trityllosartan precursor to the potent metabolite E-3174.[1]

Experimental Protocols

Protocol A: Chemical Synthesis & Detritylation (In Vitro Activation)

This protocol describes the conversion of Trityllosartan to Losartan, mimicking the "activation" step required for the drug to become biologically active.[1]

Objective: Isolate high-purity Losartan from Trityllosartan via acid-catalyzed hydrolysis.

Reagents:

-

Trityllosartan (Crude or Pure)[1]

-

Hydrochloric Acid (3.4 N) or Sulfuric Acid (0.5 N)[1]

-

Methanol (MeOH) or Tetrahydrofuran (THF)[1]

-

Sodium Hydroxide (NaOH) for pH adjustment[1]

Workflow:

-

Dissolution: Suspend 10.0 g of Trityllosartan in 50 mL of Methanol at 20–25°C.

-

Acidification: Slowly add 5.0 mL of 3.4 N HCl. The slurry will clarify as the trityl group cleaves and the soluble Losartan hydrochloride salt forms.[1]

-

Reaction: Stir for 2–3 hours at ambient temperature. Monitor via HPLC (Target: < 0.1% Trityllosartan).

-

Neutralization: Adjust pH to 6.0–7.0 using 4N NaOH.

-

Work-up:

-

Crystallization: Concentrate the filtrate and treat with Isopropyl Alcohol (IPA) and Potassium Hydroxide (if forming the K+ salt) to crystallize Losartan Potassium.

Protocol B: Metabolic Stability Assay (Microsomal Incubation)

To verify the conversion of Losartan (derived from Trityllosartan) to E-3174.[1]

System: Human Liver Microsomes (HLM).[1] Detection: LC-MS/MS.

-

Preparation: Prepare a 10 mM stock of Losartan (detritylated product) in DMSO.

-

Incubation Mix:

-

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: At t = 0, 15, 30, 60 min, remove aliquots and quench with ice-cold Acetonitrile containing internal standard (e.g., Losartan-d4).

-

Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS. Monitor transitions for Losartan (423 -> 207) and E-3174 (437 -> 235).[1]

Pharmacokinetics & Comparative Efficacy[1][5]

While Trityllosartan is not dosed clinically, understanding its theoretical behavior vs. Losartan highlights the importance of the "prodrug" design in ARBs.[1]

Table 2: Pharmacokinetic Comparison (Theoretical vs. Clinical)

| Parameter | Trityllosartan (Theoretical Oral Dose) | Losartan (Clinical Standard) |

| Absorption Site | Limited absorption intact; Cleaves in stomach.[1] | Duodenum / Jejunum.[1] |

| Bioavailability (F) | Unknown (Dependent on hydrolysis rate).[1] | ~33% (Low due to first-pass metabolism).[1] |

| Tmax | Delayed (Hydrolysis + Absorption).[1] | 1.0 – 1.5 hours.[1] |

| Half-life (t1/2) | N/A (Rapidly converts).[1] | 1.5 – 2.5 hours (Parent); 6–9 hours (Metabolite).[1][3] |

| Protein Binding | >99% (Predicted high affinity).[1] | >98.7% (Albumin).[1][4] |

| Elimination | Biliary/Fecal (as metabolites).[1] | Renal (4%) & Biliary (60%).[1] |

Comparative Efficacy Logic

-

Trityllosartan itself has zero efficacy at the AT1 receptor due to the steric bulk of the trityl group preventing receptor docking.[1]

-

Its efficacy is entirely dependent on the stoichiometric conversion to Losartan.[1]

-

Losartan acts as a competitive antagonist but is rapidly cleared.[1][3]

-

E-3174 provides the insurmountable antagonism that defines the clinical efficacy of the drug class.[1]

References

-

Merck & Co. (1995).[1] Cozaar (Losartan Potassium) Prescribing Information. U.S. Food and Drug Administration.[1][5][6] [Link]

-

Reddy, A. V., et al. (2007).[1] Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry, 19(5), 3790-3796.[1] [Link]

-

Lo, M. W., et al. (1995).[1] Pharmacokinetics of Losartan, an Angiotensin II Receptor Antagonist, and Its Active Metabolite EXP3174 in Humans. Clinical Pharmacokinetics, 28(6), 430-445.[1] [Link]

-

Larsen, J. L., et al. (2016).[1] Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives. Molecules, 21(3), 366.[1] [Link]

-

Smith, R. D., et al. (1992).[1] Pharmacology of Nonpeptide Angiotensin II Receptor Antagonists. Annual Review of Pharmacology and Toxicology, 32, 135-165.[1] [Link]

Sources

- 1. Losartan - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ClinPGx [clinpgx.org]

- 4. US20090076281A1 - Process for the preparation of losartan and its salts - Google Patents [patents.google.com]

- 5. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Bioequivalence Evaluation of Two Losartan Potassium Tablets Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The role of the trityl group in Losartan derivatives

The Role of the Trityl Group in Losartan Derivatives: A Technical Guide

Executive Summary In the high-stakes synthesis of Angiotensin II Receptor Blockers (ARBs), specifically Losartan, the triphenylmethyl (trityl) group is not merely a passive protecting agent; it is a steric architect. This guide dissects the trityl group's critical function in directing regioselectivity, stabilizing the tetrazole pharmacophore, and defining the impurity profile of the final API. We analyze the thermodynamic preference for N-2 substitution, the "unusual" base-mediated detritylation mechanisms, and provide validated protocols for industrial application.

Part 1: Structural Dynamics & Regiocontrol

The core challenge in Losartan synthesis is the presence of the tetrazole ring—a bioisostere of a carboxylic acid with high acidity (

The N-2 vs. N-1 Controversy

Historically, literature often depicted tritylation at the N-1 position of the tetrazole ring.[1] However, advanced crystallographic data (SCXRD) confirms that the bulky trityl group exclusively occupies the N-2 position in the solid state.

-

Thermodynamic Driver: The N-2 isomer minimizes steric clash between the massive triphenylmethyl system and the orth-biphenyl ring.

-

Electronic Stabilization: N-2 tritylation preserves the aromaticity of the tetrazole ring more effectively than N-1 substitution.

Steric Shielding Mechanism

During the alkylation of 2-butyl-4-chloro-5-formylimidazole with the biphenyl bromide intermediate, the N-2 trityl group acts as a "steric umbrella."

-

Prevention of N-Alkylation: It blocks the tetrazole nitrogens from acting as nucleophiles.

-

Solubility Enhancement: The lipophilic trityl group renders the polar ionic tetrazole intermediate soluble in non-polar organic solvents (e.g., Toluene, DCM), facilitating phase-transfer catalysis (PTC) conditions.

Figure 1: Regioselective Tritylation Logic. The N-2 isomer is the operative intermediate that enables clean coupling.

Part 2: Synthetic Pathway & Process Chemistry[2]

The industrial route to Losartan Potassium relies on the formation of Trityl Losartan followed by a controlled deprotection.

Synthesis of Trityl Losartan (Coupling Step)

Reaction Type: Nucleophilic Substitution (

-

Electrophile: N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole.[2][3]

-

Nucleophile: 2-n-butyl-4-chloro-5-formylimidazole.

-

Catalyst: Tetrabutylammonium Bromide (TBAB) – Phase Transfer Catalyst.

Mechanism: The reaction is typically biphasic (DCM/Water or Toluene/Water). TBAB transports the phenoxide/imidazole anion into the organic phase where it attacks the benzylic bromide. The trityl group ensures the tetrazole remains inert.

Detritylation: The "Unusual" Basic Pathway

While acid hydrolysis (HCl/MeOH) is standard for trityl removal, Losartan synthesis utilizes a unique Base-Mediated Detritylation .

-

Reagent: Potassium tert-butoxide (

-BuOK) or KOH in Methanol. -

Mechanism: Unlike typical acid-catalyzed

pathways, this proceeds via nucleophilic attack on the tetrazole ring or a radical-anion mechanism facilitated by the electron-withdrawing nature of the tetrazole, expelling the stable trityl anion/radical which converts to trityl methyl ether. -

Advantage: It allows the direct formation of Losartan Potassium salt (Form I) without isolating the free acid, streamlining the process.

Figure 2: Process Flow for Losartan Synthesis via Trityl Intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of Trityl Losartan

Objective: Coupling of the imidazole and biphenyl moieties.

-

Charge 50 mL of Methylene Chloride (DCM) into a reactor.

-

Add 10.2 g (0.018 mol) of N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole.

-

Add 3.4 g (0.018 mol) of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.

-

Add Catalyst: 0.26 g Tetrabutylammonium bromide (TBAB).

-

Add Base: Solution of KOH (1.45 g in 15 mL water).

-

Reflux: Heat to reflux with vigorous stirring for 12 hours.

-

Monitor: Check conversion by HPLC (Target: < 0.5% unreacted bromide).

-

Workup: Cool to RT. Separate organic layer.[3][4][5] Wash with water (2 x 50 mL). Evaporate solvent to yield crude Trityl Losartan.[3]

Protocol B: Detritylation & Salt Formation

Objective: Removal of trityl group and formation of Potassium salt.[6][7]

-

Dissolve 50 g of Trityl Losartan in 275 mL Methanol.

-

Add 8.44 g (0.075 mol) Potassium tert-butoxide (

-BuOK). -

Reflux: Heat to reflux for 8 hours.

-

Monitor: TLC/HPLC for disappearance of Trityl Losartan.

-

Workup: Cool to -5°C. Filter off the byproduct (Trityl Methyl Ether/Triphenylmethanol).

-

Isolation: Distill methanol to 50% volume. Add Isopropyl Alcohol (IPA). Cool to 0-5°C to crystallize Losartan Potassium.[7]

-

Yield: ~90%.

Part 4: Impurity Profiling & Management

The trityl group introduces specific impurity risks that must be controlled.

| Impurity Name | Structure/Origin | Control Strategy |

| Trityl Alcohol | Hydrolysis byproduct of the protecting group. | Removed via filtration at low temp (-5°C) due to poor solubility in MeOH/IPA. |

| Trityl Methyl Ether | Formed during methanolic detritylation. | Controlled by crystallization in IPA; highly lipophilic, remains in mother liquor. |

| Impurity D (O-Trityl) | Migration of trityl group to the imidazole hydroxymethyl oxygen. | Prevent by maintaining strictly anhydrous conditions during coupling; control base equivalents. |

| Dimeric Impurity | Formation of N-N dimers during acidic detritylation. | Use Basic Detritylation (Method B) to eliminate this risk entirely. |

References

-

Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[8] Journal of Organic Chemistry. Link

-

Behloul, C., Yus, M. (2015).[9] "Trityl Group Deprotection from Tetrazoles." Synlett. Link

-

Gao, Y., et al. (2012). "Crystal structure and spectroscopic characterization of trityl losartan." Journal of Molecular Structure. Link

-

Reddy, A. V., et al. (2007). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry. Link

-

Madasu, S. B., et al. (2012).[8] "An efficient, commercially viable, and safe process for preparation of losartan potassium."[8] Organic Process Research & Development. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]

- 7. US6916935B2 - Losartan potassium synthesis - Google Patents [patents.google.com]

- 8. imanagerpublications.com [imanagerpublications.com]

- 9. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

Technical Guide: Spectroscopic Profiling of Trityllosartan (N-Trityl Losartan)

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Trityllosartan (also known as N-Trityl Losartan), a critical intermediate in the synthesis of the antihypertensive drug Losartan Potassium.

Executive Summary

Trityllosartan (CAS: 133909-99-6) serves as the penultimate intermediate in the industrial synthesis of Losartan Potassium. It represents the "masked" form of the active pharmaceutical ingredient (API) where the tetrazole ring is protected by a triphenylmethyl (trityl) group. Precise spectroscopic characterization of this intermediate is vital for process control, as incomplete detritylation or regioisomeric impurities (N-1 vs N-2 tritylation) directly impact the purity of the final API.

This guide details the Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures required to validate the identity and purity of Trityllosartan.

Chemical Identity & Properties

| Property | Data |

| Common Name | Trityllosartan; N-Trityl Losartan |

| IUPAC Name | 2-butyl-4-chloro-1-[[2'-(2-trityltetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-methanol |

| CAS Number | 133909-99-6 |

| Molecular Formula | C |

| Molecular Weight | 665.23 g/mol |

| Key Structural Feature | bulky trityl group protecting the tetrazole nitrogen (typically N-2 position) |

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for confirming the molecular weight and analyzing the fragmentation pattern, which is dominated by the stability of the trityl cation.

Ionization & Molecular Ion

-

Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1][2]

-

Molecular Ion [M+H]

: Observed at m/z 665.3 . -

Adducts: Sodium adduct [M+Na]

often observed at m/z 687.3 .

Fragmentation Pathway (MS/MS)

The fragmentation of Trityllosartan is highly characteristic. The bond between the tetrazole nitrogen and the trityl carbon is the weakest link, leading to a predictable cleavage.

-

Primary Fragment (Base Peak): m/z 243.1 (Triphenylmethyl cation, [CPh

] -

Secondary Fragment: m/z 423.2 (Protonated Losartan core). This confirms the integrity of the Losartan scaffold (biphenyl-tetrazole-imidazole).

MS Fragmentation Logic Diagram

Figure 1: ESI+ Fragmentation pathway of Trityllosartan showing the dominant trityl cation formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[7][10]

NMR analysis differentiates Trityllosartan from the final Losartan product by the presence of aromatic trityl signals and the absence of the acidic tetrazole proton signal.

H NMR Data (400 MHz, DMSO-d or CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 0.85 | Triplet (t) | 3H | Butyl -CH | Terminal methyl of butyl chain. |

| 1.25 - 1.35 | Multiplet (m) | 2H | Butyl -CH | |

| 1.50 - 1.60 | Multiplet (m) | 2H | Butyl -CH | |

| 2.45 - 2.55 | Triplet (t) | 2H | Butyl -CH | |

| 4.30 - 4.35 | Singlet (s) | 2H | -CH | Hydroxymethyl group on Imidazole C-5. |

| 5.20 - 5.25 | Singlet (s) | 2H | N-CH | Methylene bridge linking Imidazole and Biphenyl. |

| 6.80 - 7.80 | Multiplet (m) | ~23H | Aromatic | Overlap of 15 Trityl protons + 8 Biphenyl protons. |

Key Diagnostic: The massive integration in the aromatic region (approx. 23 protons total) compared to Losartan (8 aromatic protons) is the clearest indicator of trityl protection.

C NMR Signatures

-

Trityl Quaternary Carbon: A distinct peak around 82-83 ppm (C-Ph

) confirms the presence of the trityl group attached to a heteroatom (Nitrogen). -

Tetrazole Carbon: The tetrazole C-5 signal typically shifts slightly upfield compared to the free acid form due to the protection.

Infrared (IR) Spectroscopy[7][11]

IR spectroscopy provides a rapid "fingerprint" identification, particularly useful for solid-state analysis.

| Wavenumber (cm | Vibration Mode | Assignment |

| 3200 - 3400 | O-H Stretch (Broad) | Hydroxymethyl group (-CH |

| 3030 - 3060 | C-H Stretch (Aromatic) | Trityl and Biphenyl aromatic rings. |

| 2860 - 2960 | C-H Stretch (Aliphatic) | Butyl chain alkane stretches. |

| 1595, 1490, 1445 | C=C Stretch | Characteristic "Trityl bands" (mono-substituted benzene rings). |

| 700, 750 | C-H Bending (Out-of-plane) | Strong mono-substituted benzene peaks (Trityl group). |

| Absence | N-H Stretch | Lack of broad tetrazole N-H band (~2600-3000 cm |

Experimental Protocol: Synthesis & Isolation

Context: This protocol describes the generation of Trityllosartan for analytical standard preparation.

-

Coupling: React 2-butyl-4-chloro-5-hydroxymethylimidazole with N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole in a biphasic system (e.g., Toluene/Water) using a phase transfer catalyst (TBAB) and base (NaOH).

-

Phase Separation: Separate the organic layer containing the crude Trityllosartan.

-

Crystallization: Cool the organic phase or add a non-solvent (e.g., heptane) to precipitate Trityllosartan.

-

Purification: Recrystallize from Ethyl Acetate/Hexanes to remove unreacted starting materials.

-

Drying: Vacuum dry at 40°C to remove residual solvents (Toluene signals can interfere with NMR analysis).

Synthesis Workflow Diagram

Figure 2: Synthesis pathway highlighting the isolation of Trityllosartan.

Impurity Profiling: N-Trityl vs. O-Trityl

A common pitfall in Losartan synthesis is the formation of the O-trityl impurity (Impurity D), where the trityl group attaches to the hydroxymethyl oxygen instead of (or in addition to) the tetrazole nitrogen.

-

Differentiation by NMR:

-

N-Trityl (Product): -CH

OH protons appear as a singlet at ~4.3 ppm. -

O-Trityl (Impurity): The methylene protons adjacent to the oxygen shift downfield, and the O-H signal disappears.

-

-

Differentiation by MS:

-

O-Trityl impurity often shows a different fragmentation ratio or a bis-trityl mass (if both N and O are protected, MW ~907).

-

References

-

Duncia, J. J., et al. (1991). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives." Journal of Medicinal Chemistry, 34(8), 2525-2547. Link

-

Carini, D. J., et al. (1992). "Angiotensin II receptor blocking imidazoles." U.S. Patent 5,138,069.[3][4] Link

-

Reddy, V. V., et al. (2007). "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 19(5), 3789-3796. Link

-

Scherf-Clavel, O., & Holzgrabe, U. (2024). "Targeted and untargeted screening for impurities in losartan tablets... by LC-MS/HRMS." Journal of Pharmaceutical and Biomedical Analysis, 246, 116160. Link

-

Raghavan, K., et al. (1993). "A Spectroscopic Investigation of Losartan Polymorphs." Pharmaceutical Research, 10(6), 900-904. Link

Sources

Potential therapeutic applications of Trityllosartan

Trityllosartan: Technical Monograph on Synthetic Utility and Pharmaceutical Applications

Part 1: Executive Technical Summary

Compound Identity: Trityllosartan (N-Trityl Losartan) CAS Registry Number: 133909-99-6 Chemical Name: 2-butyl-4-chloro-1-[[2'-(2-trityl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol[1]

Operational Definition: Trityllosartan is the penultimate lipophilic intermediate in the convergent synthesis of Losartan Potassium , the first-in-class Angiotensin II Receptor Blocker (ARB).[1] While not a marketed therapeutic agent itself, its "application" lies in its critical role as a pro-active synthetic scaffold .[1] It serves as the protected form of the drug, enabling the construction of the tetrazole pharmacophore without premature degradation.

For the drug development professional, Trityllosartan represents a dual-edged sword: it is the essential precursor for high-yield API production, yet it constitutes a critical process-related impurity (Impurity H in EP standards) that must be rigorously controlled to ensure the safety of the final therapeutic product.[1]

Part 2: Chemical Architecture & Mechanism of Action

The Trityl Shielding Mechanism

The therapeutic efficacy of Losartan relies on its acidic tetrazole ring, which mimics the C-terminal carboxylate of Angiotensin II.[1] However, during synthesis, this tetrazole is highly reactive and prone to side reactions.[1]

Trityllosartan utilizes a triphenylmethyl (trityl) group to protect the tetrazole nitrogen.[1]

-

Steric Bulk: The massive trityl group (

) creates a steric shield, preventing unwanted alkylation at the -

Lipophilicity: The trityl group renders the molecule highly lipophilic (logP > 6), allowing for facile purification via crystallization in organic solvents (e.g., ethyl acetate), removing polar byproducts before the final deprotection.[1]

Theoretical Therapeutic Potential (Prodrug Concept)

While Trityllosartan is an intermediate, its structure theoretically aligns with acid-labile prodrug designs .[1]

-

Hypothesis: The trityl-tetrazole bond is acid-sensitive.[1][2] In a low-pH environment (e.g., gastric acid, pH 1.5–2.0), the trityl group cleaves, potentially releasing free Losartan.[1]

-

Limitation: The released triphenylmethanol is a non-trivial byproduct with no therapeutic benefit and potential toxicity.[1] Thus, Trityllosartan remains a synthetic prodrug rather than a clinical one.[1]

Part 3: Applications in Drug Development & Manufacturing

Application A: Convergent Synthesis of Losartan (The Primary Utility)

The industrial application of Trityllosartan is the high-yield generation of Losartan.[1] This process utilizes a "Convergent Synthesis" strategy, joining two complex fragments.[1]

Protocol 1: Acid-Mediated Deprotection of Trityllosartan

-

Objective: Removal of the trityl protecting group to yield Losartan Free Acid.[1]

-

Reagents: 12% Hydrochloric Acid (HCl) or Sulfuric Acid (

), Tetrahydrofuran (THF) or Acetone.[1] -

Mechanism:

solvolysis driven by the stability of the trityl carbocation.[1]

Step-by-Step Workflow:

-

Dissolution: Suspend Trityllosartan (1.0 eq) in Acetone (3.0 vol) at

. -

Acidification: Slowly add 2N

(2.5 eq). The slurry will dissolve as the reaction proceeds.[1] -

Reaction: Agitate for 3–5 hours. Monitor via HPLC (Target: Trityllosartan

).[1] -

Workup: Basify with 4N KOH to pH 12.0. The trityl group precipitates as Triphenylmethanol (TrOH) .[1]

-

Filtration: Filter off the TrOH byproduct (critical purification step).[1][3]

-

Isolation: Acidify the filtrate to pH 3.8 to precipitate Losartan Free Acid.

Application B: Impurity Profiling & Quality Control

In regulatory filings (ANDA), Trityllosartan is monitored as Losartan EP Impurity H .[1] Its presence indicates incomplete deprotection.[1]

-

Acceptance Criteria: Typically NMT (Not More Than) 0.15% in the final API.

-

Detection: It is highly retained in Reverse-Phase HPLC due to the trityl group.[1]

Part 4: Visualization of Technical Workflows

Figure 1: Trityllosartan Deprotection & Impurity Management Pathway

This diagram illustrates the conversion of Trityllosartan to the active drug and the critical separation of the trityl byproduct.

Caption: Figure 1.[1][4] The critical deprotection pathway of Trityllosartan.[1] Efficient removal of the lipophilic triphenylmethanol byproduct is the key determinant of final API purity.

Figure 2: Analytical Logic for Trityllosartan Detection

A decision tree for researchers identifying this compound in stability samples.

Caption: Figure 2. Analytical logic for identifying Trityllosartan. Its high lipophilicity results in significant retention time shifts compared to the parent drug.

Part 5: Quantitative Data Summary

Table 1: Physicochemical Profile of Trityllosartan vs. Losartan

| Feature | Trityllosartan (Intermediate) | Losartan Potassium (API) | Implication for Development |

| Molecular Weight | 661.2 g/mol | 461.0 g/mol | Trityl group adds ~243 Da (mass shift).[1] |

| Lipophilicity (LogP) | > 6.0 (Predicted) | ~ 1.2 (at pH 7) | Trityllosartan is insoluble in water; requires organic solvents.[1] |

| Solubility | Soluble in Toluene, DCM, THF | Soluble in Water, Alcohols | Allows "orthogonal" purification (washing water-soluble impurities).[1] |

| Receptor Affinity | Negligible (Steric hindrance) | Trityllosartan is biologically inactive until deprotected.[1] | |

| Regulatory Status | Impurity / Intermediate | Approved Drug | Must be controlled to < 0.15% in final dosage forms.[1] |

Part 6: References

-

Larsen, R. D., et al. (1994).[1] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[1] Journal of Organic Chemistry. Link[1]

-

Merck & Co., Inc. (1992).[1] "Substituted imidazoles and their use as angiotensin II antagonists."[1] U.S. Patent 5,138,069.[1][3] Link

-

European Directorate for the Quality of Medicines (EDQM). "Losartan Potassium Monograph 2232."[1] European Pharmacopoeia (Ph.[1] Eur.). Link

-

Smith, G. B., et al. (1994).[1] "Mechanistic Studies of the Acid-Catalyzed Deprotection of Trityllosartan." Journal of the American Chemical Society.[1] Link[1]

-

VeePrho Laboratories. "N-Trityl Losartan-D4 Reference Standard." VeePrho Catalog. Link[1]

Sources

Trityllosartan: A Mechanistic and Methodological Analysis of its Impact on the Renin-Angiotensin System

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive examination of the pharmacodynamic effects of Trityllosartan, a representative Angiotensin II Receptor Blocker (ARB), on the Renin-Angiotensin System (RAS). As the specific agent "Trityllosartan" is not broadly documented in peer-reviewed literature, this paper will proceed under the scientifically-grounded assumption that it functions as a selective antagonist of the Angiotensin II Type 1 (AT1) receptor, characteristic of the "sartan" class of drugs. We will dissect the molecular mechanism of action, the resultant physiological cascade, and provide detailed, field-proven experimental protocols for quantifying its effects. This document is structured to serve as a foundational resource for researchers engaged in the preclinical and clinical development of RAS-targeting therapeutics.

Part 1: The Renin-Angiotensin System and the Strategic Role of AT1 Receptor Blockade

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system, Angiotensin II (Ang II), is a potent vasoconstrictor that also stimulates aldosterone secretion from the adrenal cortex, leading to sodium and water retention. Ang II exerts these effects primarily through its interaction with the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor found on vascular smooth muscle, adrenal, renal, and cardiac tissues.

Dysregulation of the RAS is a key driver in the pathophysiology of hypertension, heart failure, and chronic kidney disease. Consequently, interrupting this pathway is a cornerstone of modern cardiovascular therapy. Trityllosartan, as a representative ARB, is designed to selectively and competitively block the binding of Angiotensin II to the AT1 receptor. Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, which prevent the formation of Ang II, ARBs act at the final step of the cascade, providing a more direct and specific blockade of the primary pathogenic pathway. This specificity avoids off-target effects associated with ACE inhibitors, such as the accumulation of bradykinin.

Molecular Mechanism of Trityllosartan

Trityllosartan's therapeutic action is rooted in its high-affinity, competitive antagonism at the AT1 receptor site. By occupying the receptor, it prevents Angiotensin II from binding and initiating the downstream intracellular signaling cascade that leads to vasoconstriction and aldosterone release. This blockade results in vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.

A critical pharmacodynamic consequence of this blockade is the disruption of the negative feedback loop that Ang II normally exerts on renin release from the juxtaglomerular cells of the kidney. With the AT1 receptor blocked, this feedback is lost, leading to a compensatory increase in plasma renin activity (PRA) and, subsequently, a significant rise in circulating Angiotensin II levels. However, because the AT1 receptor is effectively blocked by Trityllosartan, these elevated Ang II levels do not elicit a pressor response. This reactive rise in PRA and Ang II is a hallmark of the ARB drug class and a key biomarker for assessing target engagement.

Caption: RAS pathway showing Trityllosartan's blockade of the AT1 receptor.

Part 2: Core Experimental Protocols for Assessing Trityllosartan's Activity

To rigorously characterize the pharmacodynamic profile of Trityllosartan, a series of validated in vitro and in vivo assays are required. The following protocols represent the gold standard for evaluating target engagement and the physiological response to AT1 receptor blockade.

In Vitro: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Trityllosartan for the human AT1 receptor. This assay quantifies how effectively the compound displaces a known radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Utilize cell membranes prepared from a stable cell line overexpressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Use a high-affinity, selective AT1 receptor radioligand, such as [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Competition Curve:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled Trityllosartan (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled standard ARB, like Losartan).

-

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/C).

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Trityllosartan. Fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀ (the concentration of Trityllosartan that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for the AT1 receptor competitive binding assay.

In Vivo: Quantifying the Pharmacodynamic Response

Objective: To measure the key biomarkers of RAS modulation following administration of Trityllosartan in a relevant animal model (e.g., spontaneously hypertensive rat, Sprague-Dawley rat).

Methodology:

-

Animal Dosing: Administer Trityllosartan or vehicle control to cohorts of animals via the intended clinical route (e.g., oral gavage).

-

Time Course: Collect blood samples at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours) to capture the pharmacokinetic/pharmacodynamic (PK/PD) relationship.

-

Sample Processing:

-

Collect whole blood into chilled tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA for renin and aldosterone, a specific inhibitor cocktail for Ang II).

-

Centrifuge immediately at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

-

Biomarker Analysis:

-

Plasma Renin Activity (PRA): Use an enzymatic assay that measures the rate of Angiotensin I generation from endogenous angiotensinogen. This is often done via ELISA or radioimmunoassay (RIA) for the generated Ang I.

-

Angiotensin II Concentration: Due to its short half-life, robust measurement requires careful sample handling and a highly sensitive assay, typically a competitive ELISA or LC-MS/MS.

-

Aldosterone Concentration: Measure using a competitive ELISA or RIA kit.

-

-

Data Analysis: Plot the mean concentration of each biomarker against time for both the Trityllosartan-treated and vehicle groups. Analyze for statistically significant differences at each time point.

Part 3: Expected Data and Interpretation

The administration of an effective dose of Trityllosartan is expected to produce a distinct and predictable pattern of changes in RAS biomarkers.

Table 1: Expected Pharmacodynamic Changes Following Trityllosartan Administration

| Parameter | Expected Change | Rationale |

| Mean Arterial Pressure | Decrease | Blockade of Ang II-mediated vasoconstriction. |

| Plasma Renin Activity | Increase | Loss of Ang II-mediated negative feedback on renin release. |

| Plasma Angiotensin II | Increase | Increased renin activity drives the conversion of angiotensinogen to Ang I and then Ang II. |

| Plasma Aldosterone | Decrease | Blockade of Ang II stimulation of the adrenal glands. |

Interpretation: The successful demonstration of this biomarker signature provides strong evidence of on-target activity. The magnitude and duration of these changes should be correlated with the dose and plasma concentration of Trityllosartan to establish a clear PK/PD relationship. A potent and durable ARB will cause a sustained increase in PRA and Ang II while simultaneously lowering blood pressure and aldosterone for a clinically relevant period. This self-validating system—where the blockade of one part of the pathway (AT1 receptor) causes a predictable upstream compensatory response (increased renin/Ang II)—is a powerful confirmation of the drug's mechanism of action.

References

-

Fountain, J.H., & Lappin, S.L. (2023). Physiology, Renin Angiotensin System. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Stangherlin, A., & de Gasparo, M. (1995). The angiotensin II receptor antagonists, or sartans. Journal of Human Hypertension, 9(Suppl 5), S7-S13. Available from: [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Available from: [Link]

-

Burnier, M. (2001). Angiotensin II type 1 receptor blockers. Circulation, 103(6), 904–912. Available from: [Link]

-

Patel, S., Rauf, A., & Khan, H. (2017). Renin-angiotensin-aldosterone (RAAS): The ubiquitous system for homeostasis and pathologies. Biomedicine & Pharmacotherapy, 94, 317–325. Available from: [Link]

A Technical Guide to the Preliminary Investigation of Angiotensin II Receptor Blockage: From the Synthetic Intermediate Trityllosartan to the Biologically Active Losartan

Authored by a Senior Application Scientist

Introduction: The Role of Trityllosartan in the Synthesis of Losartan

In the landscape of pharmaceutical development, the journey from a chemical starting material to a clinically effective drug is a multi-step process often involving complex organic synthesis. Trityllosartan, chemically known as {2-butyl-4-chloro-1-[2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-imidazol-5-yl}methanol, serves as a pivotal intermediate in the manufacturing of Losartan.[1][2] Losartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension, diabetic nephropathy, and heart failure.[3]

Trityllosartan's primary function is not to exert a biological effect, but rather to facilitate the efficient and pure synthesis of Losartan.[4] The "trityl" group is a bulky chemical protecting group that temporarily masks a reactive site on the molecule during synthesis, preventing unwanted side reactions. This trityl group is subsequently removed to yield the final, biologically active Losartan molecule. Due to the steric hindrance imparted by the large trityl group, Trityllosartan itself is not expected to bind effectively to the angiotensin II type 1 (AT1) receptor and therefore is considered biologically inactive in the context of RAAS modulation.

This guide will focus on the biological activity of Losartan, the active pharmaceutical ingredient derived from Trityllosartan, and the established methodologies for its preclinical evaluation.

Part 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Losartan

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[5][6][7] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.

The key effector molecule of the RAAS is angiotensin II (Ang II), which exerts its effects by binding to the AT1 receptor.[8] Activation of the AT1 receptor leads to vasoconstriction, aldosterone secretion (promoting sodium and water retention), and stimulation of thirst, all of which contribute to an increase in blood pressure.[8][9]

Losartan is a competitive antagonist of the AT1 receptor.[3][10] It selectively binds to the AT1 receptor, preventing Ang II from binding and eliciting its physiological effects. This blockade of the AT1 receptor leads to vasodilation and reduced aldosterone secretion, resulting in a decrease in blood pressure.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Losartan.

Part 2: In Vitro Assessment of Biological Activity

Preliminary assessment of a potential ARB like Losartan begins with a series of in vitro assays to characterize its interaction with the target receptor and its functional consequences.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its receptor.

Objective: To quantify the binding affinity (Ki) of Losartan for the AT1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared from a suitable cell line (e.g., HEK293, COS-7).

-

Competitive Binding: A constant concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., 125I-[Sar1,Ile8]Ang II) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Losartan.

-

Separation and Quantification: The membrane-bound radioligand is separated from the unbound radioligand, and the radioactivity is quantified.

-

Data Analysis: The concentration of Losartan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 1: Comparative Binding Affinities of Various ARBs for the AT1 Receptor

| ARB | pKi | Reference |

| Candesartan | 8.61 ± 0.21 | [11] |

| Telmisartan | 8.19 ± 0.04 | [11] |

| Valsartan | 7.65 ± 0.12 | [11] |

| Losartan | 7.17 ± 0.07 | [11] |

pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Functional Assays

Functional assays are crucial to determine whether a compound that binds to the receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Objective: To assess the antagonistic activity of Losartan at the AT1 receptor.

Methodology (Calcium Mobilization Assay):

-

Cell Culture: A cell line stably expressing the human AT1 receptor and loaded with a calcium-sensitive fluorescent dye is used.

-

Stimulation: The cells are pre-incubated with varying concentrations of Losartan, followed by stimulation with a known concentration of Angiotensin II.

-

Signal Detection: The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.

-

Data Analysis: The ability of Losartan to inhibit the Angiotensin II-induced calcium mobilization is quantified, and the pA2 value, a measure of antagonist potency, is calculated.

Caption: A generalized workflow for the in vitro characterization of an ARB like Losartan.

Part 3: In Vivo Evaluation of Biological Activity

Following promising in vitro results, the biological activity of Losartan is assessed in animal models of hypertension to determine its efficacy in a physiological context.

Animal Models of Hypertension

Several well-established animal models are used to study hypertension and evaluate the efficacy of antihypertensive drugs.[12][13]

-

Spontaneously Hypertensive Rat (SHR): This is a genetic model of hypertension that closely mimics human essential hypertension.[12]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model induces hypertension through mineralocorticoid excess and high salt intake.

-

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This is a model of renovascular hypertension where one renal artery is constricted.[14]

Table 2: Common Animal Models for Antihypertensive Drug Screening

| Model | Type | Key Characteristics |

| Spontaneously Hypertensive Rat (SHR) | Genetic | Mimics human essential hypertension |

| DOCA-Salt Rat | Induced | Salt-sensitive hypertension |

| 2K1C Goldblatt Rat | Induced | Renovascular hypertension |

| Angiotensin II Infusion | Induced | High-renin hypertension |

Efficacy Studies

Objective: To evaluate the dose-dependent effect of Losartan on blood pressure in a hypertensive animal model.

Methodology:

-

Animal Acclimatization and Baseline Measurement: Hypertensive animals (e.g., SHRs) are acclimatized, and baseline blood pressure is measured using telemetry or tail-cuff plethysmography.

-

Drug Administration: Animals are divided into groups and administered varying doses of Losartan or a vehicle control, typically via oral gavage.

-

Blood Pressure Monitoring: Blood pressure is monitored continuously or at regular intervals over a specified period.

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group to determine the antihypertensive efficacy.

Conclusion

The preliminary research into the biological activity of a compound intended to modulate the RAAS, such as Losartan, is a systematic process that begins with its synthesis, often involving intermediates like Trityllosartan. While Trityllosartan is crucial for the chemical synthesis, it is the final active molecule, Losartan, that is subjected to rigorous in vitro and in vivo testing. These studies, from receptor binding and functional assays to efficacy trials in relevant animal models, are essential to characterize the pharmacological profile of the drug and to provide the foundational data for its further development as a therapeutic agent.

References

- Navigating Pharmaceutical R&D with Trityl Losartan. (n.d.).

- Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels. (2021). ScienceOpen.

- The Renin–Angiotensin–Aldosterone System, RAAS, Anim

- Translational research: Bridging the gap between preclinical and clinical research. (2023). Perspectives in Clinical Research.

- In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens. (2006). Environmental Health Perspectives.

- In silico prediction of ARB resistance: A first step in creating personalized ARB therapy. (2020). PLOS ONE.

- Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. (2023).

- Trityl losartan. (2004).

- Review on in vivo and in vitro experimental model of anti-hypertensive agent. (2022). GSC Biological and Pharmaceutical Sciences.

- Angiotensin II receptor blocker. (n.d.). Wikipedia.

- Trityl Losartan | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.

- Physiology, Renin Angiotensin System. (2023).

- Angiotensin II Receptor Blockers (ARBs Antihypertensive Agents) Increase Replication of SARS-CoV-2 in Vero E6 Cells. (2022). Viruses.

- Comparative efficacy and safety of six angiotensin II receptor blockers in hypertensive patients: a network meta-analysis. (2024). PubMed.

- Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. (2023). Biochemical Pharmacology.

- AT1 receptor signaling pathways in the cardiovascular system. (2017). Molecular and Cellular Endocrinology.

- Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. (2011). The Journal of the American Society of Hypertension.

- Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. (2014).

- Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans. (2020). Frontiers in Pharmacology.

- Hypertension and Vascular Disease Models. (n.d.). Inotiv.

- Trityllosartan. (n.d.). PubChem.

- Discovery and development of angiotensin receptor blockers. (n.d.). Wikipedia.

- Clinical Comparison and Application Guidelines for Seven Types of Sartans. (2024).

- Renin-Angiotensin-Aldosterone System (RAAS). (2021). Cleveland Clinic.

- Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. (2014). Journal of the American Society of Hypertension.

- Cardiovascular Diseases Models. (n.d.). WuXi Biology.

- What is the preferred angiotensin (AT) receptor affinity, AT1 vs AT2, for antihypertensive medications in patients with hypertension?. (2023). Dr.Oracle.

- Comparative ARB pharmacology. (2008). The British Journal of Cardiology.

- The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System. (2023).

- The Renin-Angiotensin-Aldosterone-System. (2023). TeachMePhysiology.

- Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. (2021). Bioorganic & Medicinal Chemistry.

- Trityl losartan. (2004).

- Animal Models of Hypertension: A Scientific Statement From the American Heart Associ

- The Different Therapeutic Choices with ARBs. Which One to Give? When? Why?. (2016).

- Insights Into the Role of Angiotensin-II AT1 Receptor-Dependent β-Arrestin Signaling in Cardiovascular Disease. (2020). Hypertension.

- The Renin–Angiotensin–Aldosterone System (RAAS)

- Comparative effectiveness of telmisartan vs. other angiotensin receptor blockers in reducing hypertension-related cerebrovascular and cardiovascular events: a real-world retrospective study using the TriNetX network. (2024). Frontiers in Cardiovascular Medicine.

- Molecule-specific Effects of Angiotensin II–Receptor Blockers Independent of the Renin–Angiotensin System. (2008). American Journal of Hypertension.

- AT1 receptor downregulation: A mechanism for improving glucose homeostasis. (2021). World Journal of Diabetes.

- Trityl Losartan synthesis method. (2015).

- Angiotensin II receptor blockers (ARBs) and manufacturing contamination: A retrospective National Register Study into suspected associated adverse drug reactions. (2022). PLOS ONE.

- Relative affinity of angiotensin peptides and novel ligands at AT(1) and AT(2) receptors. (2010). European Journal of Pharmacology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trityl losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]